molecular formula C23H19N3O2S2 B2509939 2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 403843-20-9

2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2509939
CAS RN: 403843-20-9
M. Wt: 433.54
InChI Key: XYAMIYHXMKVHPN-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a benzoxazole.

Scientific Research Applications

Antitubercular Applications

A series of compounds closely related to 2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone have been synthesized and evaluated for their antitubercular activity. Studies by Venugopal, Sundararajan, and Choppala (2020) demonstrate that certain derivatives show potent anti-mycobacterial activity against Mycobacterium tuberculosis, particularly those with electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties. Docking studies also indicate that these compounds interact effectively with the Mycobacterium tuberculosis enoyl reductase enzyme, suggesting their potential as antitubercular agents (Venugopal, Sundararajan, & Choppala, 2020).

Antimicrobial Activity

Compounds structurally similar to the one have been evaluated for their antimicrobial properties. Suram et al. (2017) report that certain benzazolyl pyrazoles, including derivatives of benzoxazolyl, exhibit pronounced antibacterial activity against pathogens like Klebsiella pneumoniae. Additionally, some of these compounds display significant antifungal activity against Penicillium chrysogenum, highlighting their potential as broad-spectrum antimicrobial agents (Suram et al., 2017).

Electrochemical Synthesis Applications

Electrochemical synthesis methods involving compounds akin to 2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone have been explored. Amani and Nematollahi (2012) demonstrate the electrochemical synthesis of arylthiobenzazoles through the oxidation of related ketones in the presence of nucleophiles, indicating a novel pathway for creating derivatives of benzoxazole compounds (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S2/c1-15-8-10-16(11-9-15)19-13-18(21-7-4-12-29-21)25-26(19)22(27)14-30-23-24-17-5-2-3-6-20(17)28-23/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAMIYHXMKVHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

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